molecular formula C7H12O2 B073780 2,2-Dimethyltetrahydropyran-4-one CAS No. 1194-16-7

2,2-Dimethyltetrahydropyran-4-one

Cat. No. B073780
CAS RN: 1194-16-7
M. Wt: 128.17 g/mol
InChI Key: BWMNOXJVRHGUQM-UHFFFAOYSA-N
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Description

2,2-Dimethyltetrahydropyran-4-one is a chemical compound with the molecular formula C7H12O2 . It has a molecular weight of 128.17 . This compound is used for research and development purposes .


Synthesis Analysis

The synthesis of 2,2-Dimethyltetrahydropyran-4-one involves several steps. One method involves the removal of the ethoxycarbonyl group in ethyl cyano- (2,2-dimethyl-4-propyltetrahydro-2H-pyran-4 -yl)acetate to afford the corresponding (2,2-dimethyl-4-propyltetrahydro-2H-pyran-4-yl)acetonitrile .


Molecular Structure Analysis

The InChI code for 2,2-Dimethyltetrahydropyran-4-one is 1S/C7H12O2/c1-7(2)5-6(8)3-4-9-7/h3-5H2,1-2H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

2,2-Dimethyltetrahydropyran-4-one has a density of approximately 1.0 g/cm³ . Its boiling point is around 178.3°C at 760 mmHg, and it has an enthalpy of vaporization of 41.5 kJ/mol . The compound has a molar refractivity of 34.1 cm³ and a molar volume of 132.4 cm³ .

Scientific Research Applications

  • Photochemical Transformations : Photolysis of 2,2-Dimethyltetrahydropyran-4-one in methanol, both in the presence and absence of titanium tetrachloride (TiCl4), results in different products. With TiCl4, stereoisomer 2,5-di(3',3'-dimethyl) 4'-oxacyclohexano)dioxolanes are formed, while without TiCl4, the products include 4-hydroxymethyl-2,2-dimethyltetrahydropyran-4-ol and 2,2-dimethyltetrahydropyran-4-ol (Serebryakov, Nalbandyan, & Vartanyan, 1986).

  • Synthesis of Polyethers : A method for preparing 2-methyl- and 2,6-dimethyltetrahydropyrans, useful intermediates for synthesizing ladder-shaped polyethers, was developed. This method is crucial for the large-scale production of tetrahydropyran-containing natural products (Nakashima, Baba, Onoue, Yamashita, & Torikai, 2013).

  • Formation of Triazolecarboxylic Acids : Reacting (2,2-dimethyltetrahydropyran-4-yl)propiolic acid esters with p-fluorophenyl azide leads to esters of isomeric tetrahydropyranyl-substituted 1-aryltriazolecarboxylic acids (Vartanyan, Kazaryan, Mirzoyan, & Gevorkyan, 1982).

  • Synthesis of Thieno[2,3-b]pyridine Derivatives : Conditions for the Gewald synthesis of thieno[2,3-c]pyrans from 2,2-dimethyltetrahydropyran-4-ones were optimized, and this synthesis was applied to produce new pyrano[4′,3′:4,5]thieno[2,3-b]pyridines with studied anticonvulsant activity (Paronikyan, Harutyunyan, & Paronikyan, 2020).

  • Anticancer Applications : 2,2,6-Trisubstituted 5-methylidenetetrahydropyran-4-ones with potent anticancer activity were synthesized. These compounds showed cytotoxic activity against human leukemia cells, suggesting potential as anticancer drug candidates (Bartošík, Kędzia, Drogosz-Stachowicz, Janecka, Krajewska, Mirowski, & Janecki, 2020).

  • Inhibitors of F-Box Protein SKP2 : A tetrahydropyran derivative was synthesized as a potential inhibitor of the SCFSKP2 E3 ligase complex. This research could contribute to the development of new treatments for diseases where the degradation of specific proteins is dysregulated (Shouksmith, Evans, Tweddle, Miller, Willmore, Newell, Golding, & Griffin, 2015).

  • Agricultural Applications : A study investigated the effect of a composition containing 2,2-dimethyltetrahydropyran-4-one on the growth and development of wheat crops, finding that it stimulated plant growth and increased chlorophyll content (Issenova, Mitrofanova, Kalugin, Efremov, & Sagitov, 2018).

Safety And Hazards

This compound may cause skin irritation, serious eye damage, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . In case of accidental release, it is recommended to use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

2,2-dimethyloxan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-7(2)5-6(8)3-4-9-7/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWMNOXJVRHGUQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)CCO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10365056
Record name 2,2-Dimethyltetrahydropyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyltetrahydropyran-4-one

CAS RN

1194-16-7
Record name 2,2-Dimethyltetrahydropyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethyltetrahydropyran-4-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Mesityl oxide (11.6 mmol) and aqueous formaldehyde (11.6 mmol) were combined and heated at 165° C. for 2 hours. The reaction mixture was cooled, partitioned between ethyl acetate and brine, dried over sodium sulfate and evaporated to an oil. The crude reaction product was subjected to flash column chromatography (silica gel) eluting with ethyl acetate-hexane (1:9) to give an oil. The oil was dissolved in chloroform (250 ml), amberlyst 15 resin (11 g) was added and the mixture stirred for about 16 hours. Filtration and evaporation yielded the crude product which was subjected to flash column chromatography (silica gel) eluting with diethyl ether-hexane (1:9) to give the desired product.
Quantity
11.6 mmol
Type
reactant
Reaction Step One
Quantity
11.6 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
resin
Quantity
11 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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